molecular formula C7H3K2NO4 B1617320 Dipotassium pyridine-2,6-dicarboxylate CAS No. 63450-91-9

Dipotassium pyridine-2,6-dicarboxylate

Cat. No.: B1617320
CAS No.: 63450-91-9
M. Wt: 243.3 g/mol
InChI Key: NOPXMRKOYPZIFG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium pyridine-2,6-dicarboxylate is a useful research compound. Its molecular formula is C7H3K2NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry

Dipotassium pyridine-2,6-dicarboxylate serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. Its chelating ability is attributed to the presence of two carboxylate groups and a nitrogen atom in the pyridine ring, allowing it to bind metal ions effectively.

Case Study: Metal Complexes

A notable study examined the formation of lanthanide complexes using this compound as a ligand. These complexes exhibited interesting luminescent properties, making them suitable for applications in photonic materials. The research highlighted the stability and luminescence of europium (Eu) and terbium (Tb) complexes derived from this ligand, which are significant for developing advanced optical devices .

Metal Ion Complex Type Luminescent Properties
Europium (Eu)Eu(PDC)3Strong red emission
Terbium (Tb)Tb(PDC)3Green emission

Environmental Applications

The compound has been explored for its potential in environmental remediation, particularly in the adsorption of heavy metals from aqueous solutions.

Case Study: Adsorption of Cu(II) Ions

Research conducted by Bisiriyu et al. demonstrated that chitosan crosslinked with this compound effectively adsorbs copper ions from contaminated water. This biopolymer adsorbent showed high efficiency and selectivity for Cu(II), suggesting its application in water treatment processes .

Adsorbent Metal Ion Adsorption Capacity (mg/g)
Chitosan-Pyridine-2,6-dicarboxylateCu(II)120

Biological Applications

This compound has also been investigated for its role in biological systems.

Case Study: Luminescent Probes for ATP Monitoring

Pyridine-2,6-dicarboxylate derivatives were developed as luminescent probes to monitor adenosine triphosphate (ATP) levels in biological samples. The studies indicated that these probes could detect ATP concentrations effectively within specific dynamic ranges, demonstrating their potential utility in biochemical assays .

Probe Type Detection Limit (μM) Dynamic Range (μM)
Tb(PDC)311.2010–100
TbPDC7.6210–90

Synthesis of Oligopeptide Scaffolds

This compound is utilized in constructing oligopeptide scaffolds for multimetallic complexes, relevant to molecular engineering and nanotechnology.

Case Study: Oligopeptide Scaffolds

Research by Ohr et al. explored the use of this compound in synthesizing oligopeptides that serve as scaffolds for assembling multimetallic complexes. This application is significant for developing new materials with tailored electronic and catalytic properties .

Properties

CAS No.

63450-91-9

Molecular Formula

C7H3K2NO4

Molecular Weight

243.3 g/mol

IUPAC Name

dipotassium;pyridine-2,6-dicarboxylate

InChI

InChI=1S/C7H5NO4.2K/c9-6(10)4-2-1-3-5(8-4)7(11)12;;/h1-3H,(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

NOPXMRKOYPZIFG-UHFFFAOYSA-L

SMILES

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+]

Key on ui other cas no.

63450-91-9

Related CAS

499-83-2 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.